molecular formula C17H18O5 B309662 2-Methylphenyl 2,4,5-trimethoxybenzoate

2-Methylphenyl 2,4,5-trimethoxybenzoate

Cat. No.: B309662
M. Wt: 302.32 g/mol
InChI Key: YINXZKCLWXRSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 2,4,5-trimethoxybenzoate is a synthetic benzoate ester derivative of 2,4,5-trimethoxybenzoic acid, designed for advanced chemical and pharmacological research. While specific biological data for this exact compound is limited in the public domain, its structural features place it within a well-characterized class of trimethoxybenzoate esters known for their significant research value in medicinal chemistry. Structurally related trimethoxybenzoate esters have demonstrated potent biological activities in research settings, serving as key scaffolds in the development of antitumor agents . For instance, compounds featuring the trimethoxybenzoyl group have been investigated as inhibitors of tubulin polymerization, a key mechanism for anticancer drug development targeting cell division . Furthermore, ester derivatives of various natural product scaffolds, including sesquiterpenes, have shown promising cytotoxic activity against diverse cancer cell lines such as prostate (PC-3), colon (HT-29), and breast (MCF-7) adenocarcinomas, as well as the capacity to induce apoptosis and inhibit crucial enzymes like topoisomerase I (TOP1) . The trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, often associated with interactions in the colchicine binding site of tubulin . This compound is provided For Research Use Only (RUO) and is intended solely for laboratory investigation. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult safety data sheets and handle the product according to standard laboratory safety protocols.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(2-methylphenyl) 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O5/c1-11-7-5-6-8-13(11)22-17(18)12-9-15(20-3)16(21-4)10-14(12)19-2/h5-10H,1-4H3

InChI Key

YINXZKCLWXRSBW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-methylphenyl 2,4,5-trimethoxybenzoate are influenced by its substitution pattern and ester group. Below is a comparative analysis with key analogs:

Methyl 3,4,5-Trimethoxybenzoate

  • Structure : Methyl ester of 3,4,5-trimethoxybenzoic acid.
  • Key Differences : The 3,4,5-trimethoxy substitution contrasts with the 2,4,5-trimethoxy arrangement, leading to distinct electronic and steric effects.
  • Activity: Exhibits moderate antiproliferative activity against melanoma cells but lower potency compared to 2,4,5-substituted analogs in MCF7 breast cancer cells .
  • Synthesis : Prepared via electrophilic bromination/nitration of methyl gallate derivatives .

Triphenyltin 2,4,5-Trimethoxybenzoate

  • Structure : Incorporates a triphenyltin group instead of 2-methylphenyl.
  • Key Differences: The organotin moiety enhances cytotoxicity due to tin’s affinity for biomolecules.
  • Activity : Shows high in vitro antitumor activity (IC₅₀ values in nM range) against leukemia and colon cancer cells.
  • Physical Properties : Melting point = 135–136°C; Mössbauer parameters (QS = 2.29, IS = 1.24) confirm tin coordination .

5-Decyl-2-(Methoxyacetyl)phenyl 2,4,5-Trimethoxybenzoate

  • Structure : Contains a decyl chain and methoxyacetyl group on the phenyl ring.
  • Key Differences : Enhanced lipophilicity (LogP = 6.44) improves membrane permeability.
  • Activity : Used in studies targeting lipid metabolism and enzyme inhibition; precise biological data remain under investigation .

3-Pentadecylphenyl 2,4,5-Trimethoxybenzoate

  • Structure : Features a long pentadecyl chain on the phenyl group.
  • Key Differences : The hydrophobic chain increases molecular weight (MW = ~600 Da) and may prolong half-life in vivo.
  • Synthesis: Prepared via TFAA-mediated acylation of hydrogenated cardanol .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Substitution :

    • 2,4,5- vs. 3,4,5-Trimethoxy : The 2,4,5-isomer shows superior activity against MCF7 breast cancer cells but reduced potency in HeLa and other cell lines compared to 3,4,5-substituted analogs .
    • Electron-Donating Effects : Methoxy groups enhance resonance stabilization, influencing binding to enzymes like topoisomerases .

Preparation Methods

Synthesis of 2,4,5-Trimethoxybenzoyl Chloride

The acid chloride intermediate is typically prepared by treating 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example:

  • Procedure : 2,4,5-Trimethoxybenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 3–4 hours. The mixture is concentrated under vacuum to yield the acyl chloride as a pale-yellow solid (95–98% purity).

Esterification with 2-Methylphenol

The acyl chloride is then reacted with 2-methylphenol under basic conditions:

  • Procedure : 2-Methylphenol (1.2 equiv) is dissolved in pyridine (3–5 mL per gram of phenol) at 0°C. The acyl chloride (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 1–2 hours. The mixture is quenched with ice-cold 1N HCl, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (petroleum ether/EtOAc) affords the ester in 70–85% yield.

Key Data :

ParameterValueSource
Reaction Time1–2 hours
Yield70–85%
Purity (GC)>99%

Transesterification from Methyl Esters

Preparation of Methyl 2,4,5-Trimethoxybenzoate

Methyl esters of trimethoxybenzoic acid are synthesized via Fischer esterification or methylation of gallic acid derivatives:

  • Procedure : Gallic acid (1.0 equiv) is refluxed with methanol (10 equiv) and H₂SO₄ (0.1 equiv) for 2 hours. The crude methyl ester is purified via recrystallization (toluene wash).

Transesterification with 2-Methylphenol

The methyl ester undergoes transesterification using 2-methylphenol under acidic or basic catalysis:

  • Procedure : Methyl 2,4,5-trimethoxybenzoate (1.0 equiv) and 2-methylphenol (3.0 equiv) are heated at 120°C in the presence of p-toluenesulfonic acid (0.2 equiv) for 6–8 hours. Excess phenol is removed under reduced pressure, and the product is isolated in 60–75% yield.

Key Data :

ParameterValueSource
Catalystp-TsOH
Temperature120°C
Yield60–75%

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Coupling

Arylzinc reagents derived from 2-methylphenol can couple with trimethoxybenzoyl derivatives:

  • Procedure : 2-Methylphenylzinc bromide (1.5 equiv), prepared from 2-bromo-o-xylene and zinc dust, reacts with methyl 2-(methanesulfonyloxy)benzoate (1.0 equiv) in tetrahydrofuran (THF) using Pd(PPh₃)₄ (5 mol%) at 80°C. The product is isolated in 75–82% yield after aqueous workup.

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
Reaction Time12–72 hours
Yield75–82%

One-Pot Synthesis from Gallic Acid Derivatives

Tandem Methylation-Esterification

Gallic acid is sequentially methylated and esterified in a single pot:

  • Procedure : Gallic acid (1.0 equiv) is treated with dimethyl sulfate (3.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 8 hours. 2-Methylphenol (1.2 equiv) is added, and the mixture is heated for an additional 4 hours. The crude product is purified via column chromatography (15% EtOAc/petroleum ether) to yield 65–70% of the target ester.

Key Data :

ParameterValueSource
Methylation AgentDimethyl sulfate
SolventDMF
Yield65–70%

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Acid Chloride RouteHigh purity, short reaction timeRequires handling SOCl₂70–85%
TransesterificationAvoids acyl chloride synthesisLong reaction time60–75%
Cross-CouplingFunctional group toleranceExpensive catalysts75–82%
One-Pot SynthesisStreamlined processModerate yields65–70%

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